REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1(=[O:13])[O:12][C:10](=[O:11])[CH2:9][CH2:8][CH2:7]1>>[C:5]1([C:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:13])[S:1][CH:2]=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC(=O)O1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The heat was removed
|
Type
|
ADDITION
|
Details
|
2.4 grams of 85% orthophosphoric acid was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 100° C. for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
46 ml of water added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether phase was extracted with aqueous sodium hydroxide solution (2.5N)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous phase was cooled
|
Type
|
ADDITION
|
Details
|
made acidic by addition of 6N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Solid which precipitated out
|
Type
|
CUSTOM
|
Details
|
was collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° C
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CS1)C(=O)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |